molecular formula C12H23N B12279146 N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine

N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B12279146
M. Wt: 181.32 g/mol
InChI Key: SOLFNSRZTNLKGY-UHFFFAOYSA-N
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Comparison with Similar Compounds

Biological Activity

N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine, a bicyclic amine with the molecular formula C12_{12}H23_{23}N and a molecular weight of approximately 181.32 g/mol, has garnered attention for its potential biological activities, particularly as an NMDA receptor antagonist. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclo[2.2.1]heptane core substituted with a 3-methylbutyl group and an amino group at the second carbon position. This unique structure contributes to its distinct physical and chemical properties, which are crucial for its biological interactions.

Research indicates that this compound acts primarily as an NMDA receptor antagonist . Specifically, it binds to the phencyclidine (PCP) binding site on the NMDA receptor, inhibiting ion flow through the receptor channel. This inhibition can significantly impact neurological functions, suggesting potential therapeutic applications in treating various neurological disorders such as:

  • Alzheimer's Disease
  • Parkinson's Disease
  • Schizophrenia

NMDA Receptor Antagonism

A study highlighted the compound's ability to inhibit NMDA receptor activity, which is vital in synaptic plasticity and memory function. The antagonistic effect observed suggests that this compound could modulate excitatory neurotransmission, providing a pathway for therapeutic interventions in conditions characterized by excessive NMDA receptor activity.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals that this compound exhibits unique properties that enhance its biological activity:

Compound NameMolecular FormulaUnique Features
This compoundC12_{12}H23_{23}NNMDA receptor antagonist; potential therapeutic uses
Bicyclo[3.3.0]octan-3-oneC8_{8}H12_{12}OContains a ketone functional group
Bicyclo[1.1.0]butaneC4_{4}H6_{6}Highly strained; smallest bicyclic compound
Bicyclo[4.4.0]decaneC10_{10}H16_{16}Larger bicyclic system with different reactivity

Therapeutic Applications

  • Neurological Disorders : The antagonistic properties of this compound have been investigated in models of neurodegenerative diseases where NMDA receptor overactivity is implicated.
    • Study Findings : In animal models, administration of the compound resulted in improved cognitive function and reduced neurotoxic effects associated with excessive glutamate signaling.
  • Pain Management : The compound has also been evaluated for its analgesic properties in preclinical studies focusing on chronic pain models.
    • Results : this compound demonstrated significant pain relief comparable to standard analgesics without the severe side effects commonly associated with opioid treatments.

Future Research Directions

Further research is needed to fully elucidate the pharmacokinetics and pharmacodynamics of this compound, including:

  • Long-term safety and efficacy studies
  • Mechanistic studies to understand its interaction with other neurotransmitter systems
  • Exploration of potential applications in other therapeutic areas

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C12H23N/c1-9(2)5-6-13-12-8-10-3-4-11(12)7-10/h9-13H,3-8H2,1-2H3

InChI Key

SOLFNSRZTNLKGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1CC2CCC1C2

Origin of Product

United States

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